![molecular formula C21H27N3OS B5553637 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one mentioned often involves multi-step reactions, starting from basic heterocyclic systems that are further modified through various organic transformations. For instance, the synthesis of bioactive heterocycles incorporating cyclopropyl, imidazole, and piperidine units involves condensation, N-alkylation, and cycloaddition reactions under specific conditions to achieve the desired structural features (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure studies provide insights into the molecule's conformation and the presence of intermolecular hydrogen bonds, which can influence its biological activity (Thimmegowda et al., 2009).
Applications De Recherche Scientifique
NMDA Receptor Antagonists
The compound 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, which is structurally similar to the requested chemical, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in animal models of Parkinson's disease (Wright et al., 1999).
Synthesis and Application in Heterocyclic Chemistry
Several studies have focused on synthesizing novel compounds using piperidine and related structures. For instance, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different derivatives in the presence of piperidine (Goli-Garmroodi et al., 2015).
Pharmacokinetics and Drug Metabolism Studies
In pharmacokinetics, compounds structurally related to the one have been used to understand the metabolism and clearance mechanisms in the body. For example, Compound 1, which includes piperidine in its structure, was studied for its pharmacokinetics and found to undergo specific enzymatic hydrolysis in plasma (Teffera et al., 2013).
Microbial and Biological Activity Studies
Piperidine derivatives have been explored for their antimicrobial and biological activities. A study synthesized new pyridine derivatives using piperidine and examined their antibacterial and antifungal activities (Patel & Agravat, 2007).
Antitumor Evaluation
The synthesis and evaluation of novel compounds with a piperidine backbone for antitumor activity have been conducted. One study involved the synthesis of 2-[aryl-(6'-hydroxy-4',4'-dimethyl-2'-oxocyclohex-6'-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and its evaluation against various human tumor cell lines (Al-Omran et al., 2014).
Safety and Hazards
While specific safety and hazard information for the compound you mentioned was not found, it’s worth noting that imidazole compounds can have various safety profiles. For example, 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(18-14-26-19-4-2-1-3-17(18)19)23-10-7-16(8-11-23)20-22-9-12-24(20)13-15-5-6-15/h9,12,14-16H,1-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPWLVNRCSUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCC(CC3)C4=NC=CN4CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.